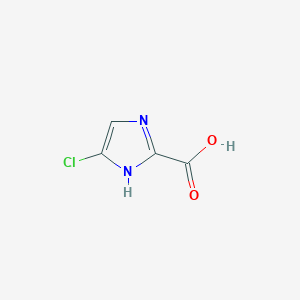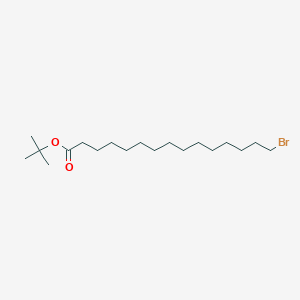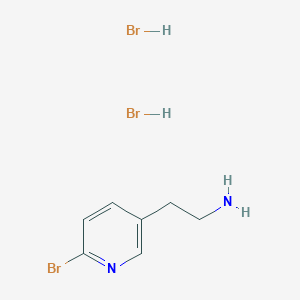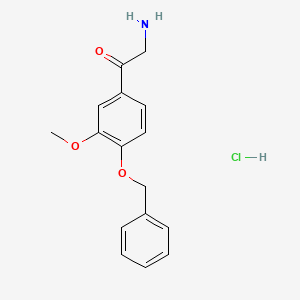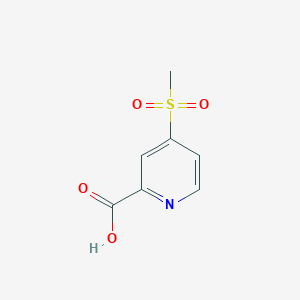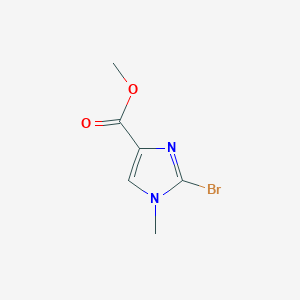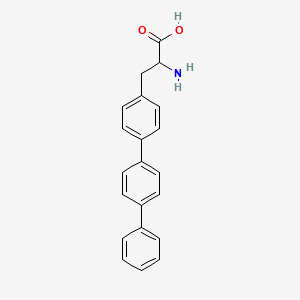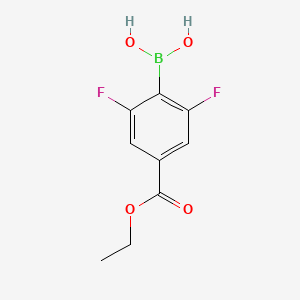
4-(Ethoxycarbonyl)-2,6-difluorophenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethoxycarbonyl)-2,6-difluorophenylboronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of an ethoxycarbonyl group and two fluorine atoms attached to a phenyl ring, along with a boronic acid functional group. The combination of these functional groups makes it a versatile reagent in organic synthesis, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)-2,6-difluorophenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as 2,6-difluorophenylboronic acid.
Ethoxycarbonylation: The introduction of the ethoxycarbonyl group is achieved through a reaction with ethyl chloroformate in the presence of a base like triethylamine. This step requires careful control of temperature and reaction time to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in a pure form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include continuous flow reactors for better control over reaction conditions and higher throughput. Additionally, the use of automated purification systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-(Ethoxycarbonyl)-2,6-difluorophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic acids. It involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions and is highly efficient.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), and mild temperature conditions.
Oxidation: Hydrogen peroxide or sodium perborate, aqueous or organic solvent, and ambient temperature.
Substitution: Nucleophiles such as amines or thiols, appropriate solvent, and controlled temperature.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
4-(Ethoxycarbonyl)-2,6-difluorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Boronic acids are known for their role in the development of proteasome inhibitors, which are used in the treatment of multiple myeloma and other cancers.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(Ethoxycarbonyl)-2,6-difluorophenylboronic acid is primarily related to its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the final coupled product. The presence of the ethoxycarbonyl and fluorine groups can influence the reactivity and selectivity of the compound in these reactions.
類似化合物との比較
Similar Compounds
- 4-Methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 2,6-Difluorophenylboronic acid
Uniqueness
4-(Ethoxycarbonyl)-2,6-difluorophenylboronic acid stands out due to the presence of both ethoxycarbonyl and fluorine groups, which provide unique electronic and steric properties. These properties can enhance the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
特性
IUPAC Name |
(4-ethoxycarbonyl-2,6-difluorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF2O4/c1-2-16-9(13)5-3-6(11)8(10(14)15)7(12)4-5/h3-4,14-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBKPJAOKAPQJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)C(=O)OCC)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

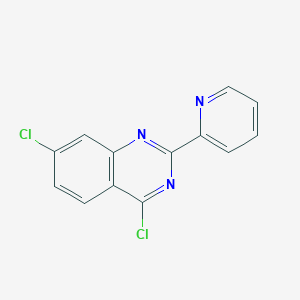
![3-[(4-tert-Butylphenyl)methyl]piperidine HCl](/img/structure/B8097468.png)
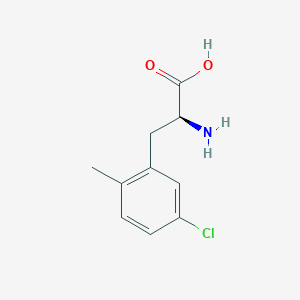
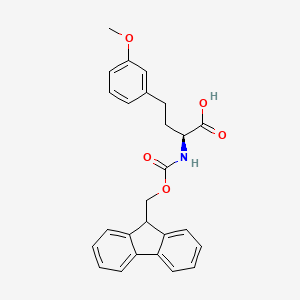
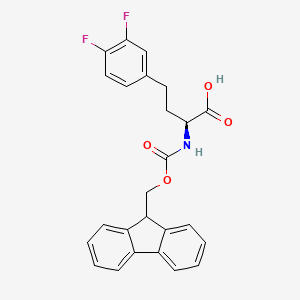
![methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B8097494.png)
